molecular formula C16H19N3 B11792019 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanamine

1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanamine

Cat. No.: B11792019
M. Wt: 253.34 g/mol
InChI Key: BXAPXTISGRKCDT-UHFFFAOYSA-N
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Description

1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanamine is a heterocyclic compound that features both indoline and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanamine typically involves the formation of the indoline and pyridine rings followed by their coupling. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the indoline moiety can be synthesized through a cyclization reaction, while the pyridine ring can be constructed via a condensation reaction. The final coupling step often employs a palladium catalyst under mild conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The indoline and pyridine moieties can interact with different biological pathways, leading to various pharmacological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanamine is unique due to its combination of indoline and pyridine rings, which confer distinct chemical and biological properties. This dual-ring system allows for versatile chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C16H19N3

Molecular Weight

253.34 g/mol

IUPAC Name

1-[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]ethanamine

InChI

InChI=1S/C16H19N3/c1-11(17)14-7-8-16(18-12(14)2)19-10-9-13-5-3-4-6-15(13)19/h3-8,11H,9-10,17H2,1-2H3

InChI Key

BXAPXTISGRKCDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)C(C)N

Origin of Product

United States

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